

An In-depth Technical Guide to the Potential Biological Activity of 5-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Hydroxynicotinaldehyde**

Cat. No.: **B1425263**

[Get Quote](#)

Foreword: Unveiling the Potential of a Versatile Pyridine Scaffold

In the landscape of drug discovery and development, the pyridine ring stands as a cornerstone scaffold, present in a multitude of clinically significant molecules. Within this chemical family, **5-Hydroxynicotinaldehyde** (also known as 5-hydroxypyridine-3-carbaldehyde) emerges as a compound of considerable interest. Its unique substitution pattern, featuring both a hydroxyl and an aldehyde group on the pyridine ring, presents a rich chemical handle for derivatization and a potential key to diverse biological activities. While direct, in-depth research on the specific biological activities of **5-Hydroxynicotinaldehyde** is still nascent, its structural alerts and the known bioactivities of related pyridine-based compounds provide a compelling rationale for its investigation as a lead compound in medicinal chemistry.

This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the known properties of **5-Hydroxynicotinaldehyde**, extrapolate its potential biological activities based on analogous structures, and, most importantly, to lay out a strategic, technically-grounded framework for its systematic investigation. We will delve into the causality behind experimental choices, ensuring that the proposed protocols are self-validating and grounded in established scientific principles.

Section 1: Foundational Profile of 5-Hydroxynicotinaldehyde

Before exploring its potential bioactivities, it is crucial to understand the fundamental physicochemical properties of **5-Hydroxynicotinaldehyde**.

Chemical Identity and Properties

5-Hydroxynicotinaldehyde is an organic compound characterized by a pyridine ring substituted with a hydroxyl group at the 5-position and a formyl (aldehyde) group at the 3-position.[\[1\]](#)[\[2\]](#)

Property	Value	Source
Molecular Formula	C ₆ H ₅ NO ₂	[1]
IUPAC Name	5-hydroxypyridine-3-carbaldehyde	[1]
CAS Number	1060804-48-9	[1] [3]
Molecular Weight	123.11 g/mol	[1]
Appearance	Solid (predicted)	

The presence of the aldehyde and hydroxyl groups makes **5-Hydroxynicotinaldehyde** a versatile intermediate in organic synthesis, allowing for the creation of a diverse library of derivatives for biological screening.[\[4\]](#)

Section 2: Postulated Biological Activities and the Supporting Rationale

Direct evidence for the biological activity of **5-Hydroxynicotinaldehyde** is limited in publicly available literature. However, by examining structurally similar compounds, we can formulate well-grounded hypotheses to guide future research.

Antimicrobial Potential

The pyridine scaffold is a well-established pharmacophore in numerous antimicrobial agents. The presence of hydroxyl and aldehyde functionalities on this ring system in **5-Hydroxynicotinaldehyde** suggests a potential for antimicrobial effects.

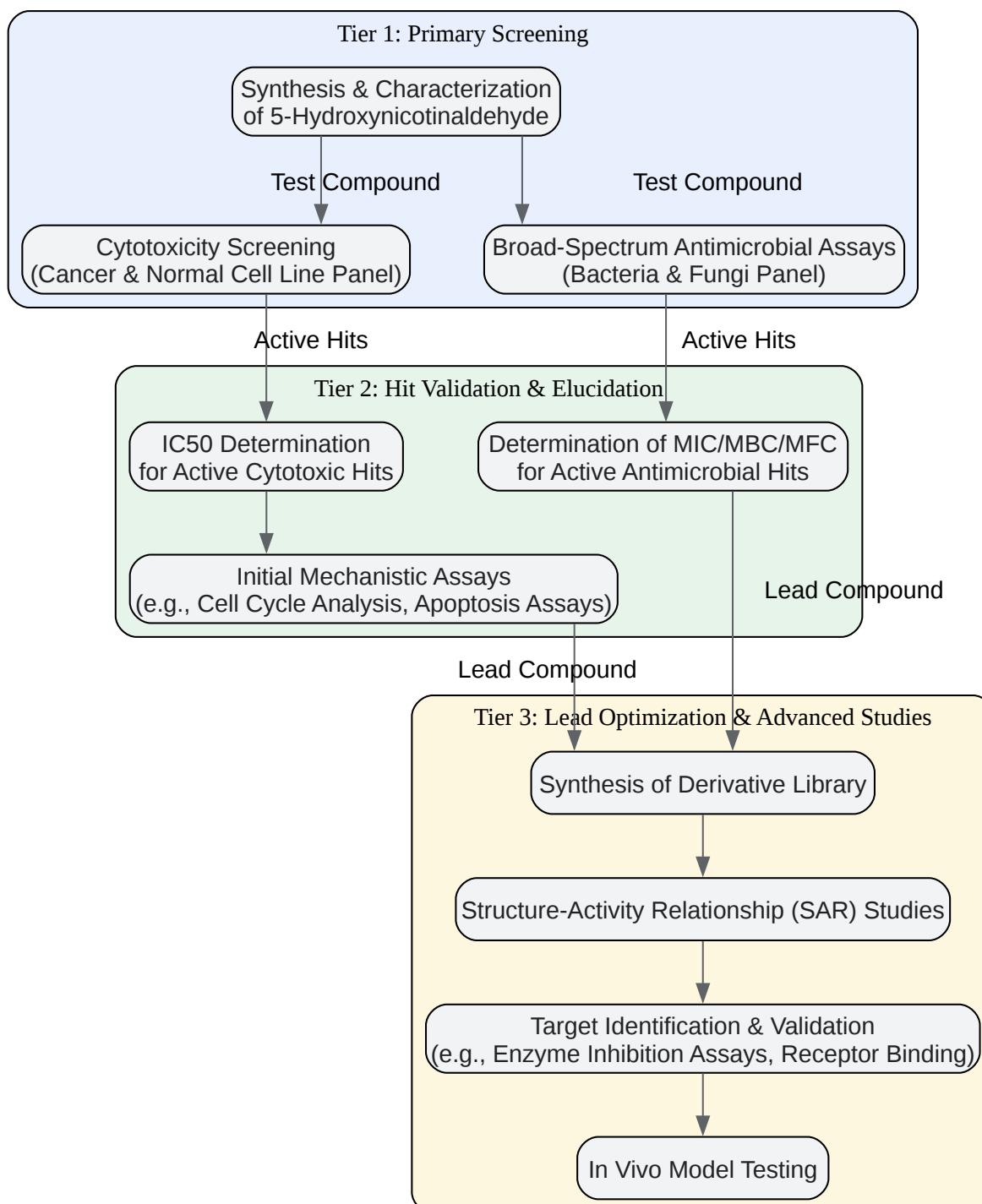
- **Rationale from Analogs:** Various pyridine derivatives have demonstrated significant antibacterial and antifungal activities.[5] For instance, isonicotinic acid hydrazide (isoniazid), a cornerstone in tuberculosis treatment, is a pyridine derivative. Furthermore, compounds synthesized from 2-hydroxynicotinaldehyde grafted with isonicotinic acid hydrazide have shown to kill bacteria by disrupting their cell membranes.[6] A commercial supplier also notes that 5-hydroxy-3-pyridine formaldehyde has antibacterial activity and can be used as an antibacterial or preservative.[4]
- **Hypothesized Mechanism of Action:** The aldehyde group is an electrophilic center that can potentially react with nucleophilic residues (e.g., cysteine, histidine) in essential bacterial enzymes or proteins, leading to their inactivation. The hydroxyl group can participate in hydrogen bonding interactions within target binding sites, enhancing affinity.

Anticancer and Cytotoxic Potential

The pyridine ring is a common feature in many anticancer drugs. The potential for **5-Hydroxynicotinaldehyde** and its derivatives to exhibit anticancer activity is a promising area of investigation.

- **Rationale from Analogs:** Thiosemicarbazone derivatives of structurally related hydroxy-pyridine-carboxaldehydes, such as 3-hydroxy-4-methylpyridine-2-carboxaldehyde and 5-hydroxy-4-methylpyridine-2-carboxaldehyde, have demonstrated antitumor activity in murine leukemia models.[7] Additionally, derivatives of 5-hydroxy-1H-pyrrol-2-(5H)-one have been shown to possess strong anti-proliferative activity in multiple cancer cell lines.[8] Chalcone derivatives, which can be synthesized from aldehydes, have also shown promise as anticancer agents.[9][10]
- **Hypothesized Mechanism of Action:** Potential mechanisms could involve the inhibition of key enzymes involved in cancer cell proliferation, such as kinases or topoisomerases. The planarity of the pyridine ring could facilitate intercalation with DNA, while the reactive aldehyde could induce cellular stress.

Enzyme Inhibition


The structural motifs within **5-Hydroxynicotinaldehyde** suggest it could act as an inhibitor for various enzyme classes.

- Rationale from Analogs: Pyridine carboxylic acid isomers are known to be scaffolds for a plethora of enzyme inhibitors.[11] The aldehyde functionality is a known feature of some enzyme inhibitors, for example, inhibitors of proteases and aldehyde dehydrogenases.
- Hypothesized Targets: Potential enzyme targets could include:
 - Aldehyde Dehydrogenases (ALDHs): Given its aldehyde structure, it could act as a substrate or inhibitor for ALDHs, enzymes often upregulated in cancer.
 - Kinases: The pyridine scaffold is a common feature in many kinase inhibitors.
 - Histone Deacetylases (HDACs): The hydroxamic acid derivatives, which can be synthesized from the aldehyde, are a well-known class of HDAC inhibitors.

Section 3: A Proposed Research Framework for Investigating Biological Activity

This section outlines a systematic, multi-tiered approach to elucidate the potential biological activities of **5-Hydroxynicotinaldehyde**.

Workflow for Biological Activity Screening

[Click to download full resolution via product page](#)

Caption: A tiered workflow for the systematic investigation of **5-Hydroxynicotinaldehyde**'s biological activity.

Detailed Experimental Protocols

Objective: To determine the minimum inhibitory concentration (MIC) of **5-Hydroxynicotinaldehyde** against a panel of clinically relevant bacteria and fungi.

Rationale: This method is the gold standard for determining the in vitro susceptibility of microorganisms to antimicrobial agents. It is quantitative, reproducible, and allows for the testing of multiple compounds and organisms simultaneously.

Materials:

- **5-Hydroxynicotinaldehyde**
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Pseudomonas aeruginosa*)
- Fungal strains (e.g., *Candida albicans*, *Aspergillus niger*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
- RPMI-1640 medium for fungi
- 96-well microtiter plates
- Spectrophotometer (plate reader)

Procedure:

- Prepare a stock solution of **5-Hydroxynicotinaldehyde** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.
- Inoculate each well with a standardized suspension of the test microorganism.
- Include positive (microorganism only) and negative (medium only) controls.

- Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Objective: To assess the cytotoxic effect of **5-Hydroxynicotinaldehyde** on a panel of human cancer cell lines and a non-cancerous control cell line.

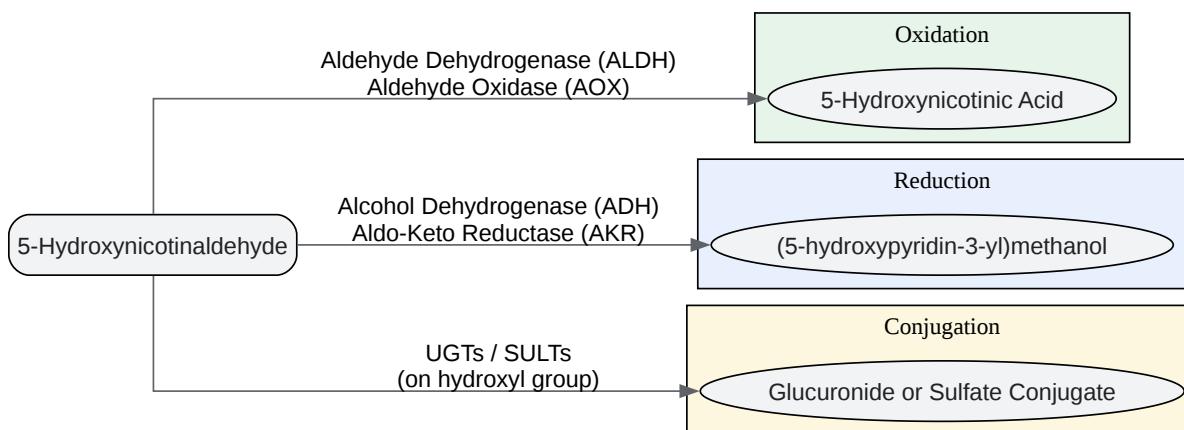
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable and widely used method for screening cytotoxic compounds. The inclusion of a non-cancerous cell line allows for an initial assessment of selectivity.

Materials:

- **5-Hydroxynicotinaldehyde**
- Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer)
- Non-cancerous human cell line (e.g., HEK293)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of **5-Hydroxynicotinaldehyde** for a specified duration (e.g., 48 or 72 hours).


- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Add solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Section 4: Metabolic Considerations and Pathway Analysis

Understanding the potential metabolic fate of **5-Hydroxynicotinaldehyde** is crucial for interpreting its biological activity and predicting its *in vivo* behavior.

Predicted Metabolic Pathways

The aldehyde and hydroxyl groups are susceptible to metabolism by various enzyme systems.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Hydroxynicotinaldehyde | C₆H₅NO₂ | CID 46911837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. americanelements.com [americanelements.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Potential Biological Activity of 5-Hydroxynicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1425263#potential-biological-activity-of-5-hydroxynicotinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com